Keflin (Cephalothin) Demonstrates Superior Stability to Staphylococcal Beta-Lactamase vs. Cefazolin
Cephalothin is significantly more stable against staphylococcal beta-lactamase compared to cefazolin. In inactivation studies, cephalothin undergoes little to no degradation, whereas cefazolin is almost completely inactivated under the same conditions [1]. This differential stability is further supported by relative hydrolysis (RH) rates, where cephalothin exhibits an extremely low RH, confirming its resistance to enzymatic breakdown [2].
| Evidence Dimension | Resistance to beta-lactamase inactivation |
|---|---|
| Target Compound Data | Cephalothin: Undergoes little if any inactivation [1]; RH < 0.01 [2] |
| Comparator Or Baseline | Cefazolin: Almost completely inactivated (50 µg/ml) after 6 hours with a large inoculum (3 x 10⁷) of S. aureus [1] |
| Quantified Difference | Qualitative difference in inactivation; Cephalothin's RH is more than 30-fold lower than cefaclor and at least 10-fold lower than cefatrizine [2]. |
| Conditions | In vitro: Inactivation assay with S. aureus in broth; Relative hydrolysis (RH) assay using beta-lactamase from S. aureus. |
Why This Matters
Superior stability to staphylococcal beta-lactamase makes cephalothin a more reliable agent than cefazolin for treating serious infections caused by beta-lactamase-producing S. aureus, reducing the risk of therapeutic failure due to enzymatic drug inactivation.
- [1] Fong, I. W., Engelking, E. R., & Kirby, W. M. M. (1976). Relative inactivation by Staphylococcus aureus of eight cephalosporin antibiotics. *Antimicrobial Agents and Chemotherapy*, 9(6), 939–944. View Source
- [2] Farrar Jr, W. E., et al. (1978). Comparative beta-lactamase resistance and antistaphylococcal activities of parenterally and orally administered cephalosporins. *Journal of Infectious Diseases*, 137(4), 490-493. View Source
